Boc-(R)-3-Amino-3-(2-thienyl)-propionic acid chemical properties
Boc-(R)-3-Amino-3-(2-thienyl)-propionic acid chemical properties
An In-depth Technical Guide to Boc-(R)-3-Amino-3-(2-thienyl)-propionic Acid for Advanced Drug Development
Introduction
Boc-(R)-3-Amino-3-(2-thienyl)-propionic acid is a chiral non-proteinogenic β-amino acid that has emerged as a critical building block for researchers, scientists, and drug development professionals. Its unique structure, combining a stereochemically defined center, a bioisosteric thiophene ring, and a labile Boc protecting group, makes it a highly valuable intermediate in the synthesis of complex bioactive molecules and peptidomimetics. This guide provides an in-depth analysis of its chemical properties, reactivity, and applications, offering field-proven insights and detailed protocols to empower innovation in medicinal chemistry.
Physicochemical and Structural Properties
The compound is an off-white powder valued for its specific stereochemistry and the presence of both a Boc protecting group and a thienyl moiety, which are highly valuable for complex molecular constructions.[1] The tert-butyloxycarbonyl (Boc) group provides stability and facilitates its controlled incorporation into peptide chains.[2]
Table 1: Core Chemical and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₇NO₄S | [2] |
| Molecular Weight | 271.33 g/mol | [2] |
| Appearance | Off-white powder | [2] |
| Purity | ≥ 99% (HPLC) | [2] |
| Storage Conditions | 0-8 °C | [2] |
| CAS Number | 136561-53-0 | Vendor Data |
| Melting Point | 83-89 °C (for S-enantiomer) | [2] |
| Optical Rotation | [a]D²⁵ = -58 ± 2º (c=1 in EtOH) (for S-enantiomer) | [2] |
Note: Some physical data, like melting point and optical rotation, are most readily available for the corresponding (S)-enantiomer and are provided for reference.
The Strategic Importance of Molecular Components
The utility of Boc-(R)-3-Amino-3-(2-thienyl)-propionic acid in drug design is not accidental; it is a direct result of the specific functions of its constituent parts. Understanding these roles is key to leveraging the molecule's full potential.
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The β-Amino Acid Backbone: Unlike their proteinogenic α-amino acid counterparts, β-amino acids create peptides (β-peptides) with unique secondary structures (e.g., helices, sheets). These structures are often resistant to enzymatic degradation by proteases, a critical feature for increasing the in-vivo half-life of peptide-based drugs. β-amino acids are recognized as biologically active compounds crucial for synthesizing therapeutics like β-lactam antibiotics.[3]
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The (R)-Stereocenter: The fixed chirality at the C-3 position is fundamental for achieving stereospecific interactions with biological targets such as enzymes and receptors. In drug development, controlling stereochemistry is paramount, as different enantiomers can have vastly different pharmacological activities and toxicological profiles.
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The 2-Thienyl Side Chain: The thiophene ring is a common bioisostere for the phenyl ring. Its inclusion can modulate a molecule's physicochemical properties, such as solubility and lipophilicity, and improve its pharmacokinetic profile.[2] This heterocyclic moiety can engage in unique interactions with biological targets and is a feature in many approved drugs.
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The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis for several strategic reasons.[] It is exceptionally stable under a wide range of conditions, including basic hydrolysis and many nucleophilic attacks, preventing unwanted side reactions.[] Critically, it can be removed cleanly and efficiently under mild acidic conditions, typically with trifluoroacetic acid (TFA), which preserves other sensitive functional groups in the molecule.[][] This combination of stability and selective lability is the cornerstone of its utility in multi-step synthesis.[6]
Synthesis and Chemical Reactivity
While a full de novo synthesis is beyond the scope of this guide, the primary utility for drug developers lies in the reactivity of the two functional handles: the N-terminal Boc group and the C-terminal carboxylic acid.
Boc Group Deprotection
The removal of the Boc group is the essential first step to elongating a peptide chain from the N-terminus. The mechanism relies on the formation of a stable tert-butyl cation under acidic conditions.
Causality: Strong acids like TFA protonate the carbonyl oxygen of the Boc group, weakening the C-O bond and facilitating its cleavage to release the free amine, isobutylene, and carbon dioxide. This reaction is rapid and typically quantitative at room temperature.
Peptide Bond Formation (Coupling)
Once the carboxylic acid is activated, the free amine of another amino acid can attack the activated carbonyl to form a new amide (peptide) bond. Common activating agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) or OxymaPure to suppress side reactions and minimize racemization.
Key Experimental Protocols
The following protocols represent a self-validating system for the reliable use of Boc-(R)-3-Amino-3-(2-thienyl)-propionic acid in a standard synthetic workflow.
Workflow Diagram: Peptide Elongation Cycle
Caption: Standard solid-phase or solution-phase peptide synthesis cycle.
Protocol 4.1: Boc Deprotection
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Preparation : Dissolve the Boc-protected amino acid or peptide in dichloromethane (DCM) at a concentration of approximately 0.1 M.
-
Acid Addition : Add trifluoroacetic acid (TFA) to the solution to a final concentration of 25-50% (v/v). Rationale: TFA is a strong yet volatile acid, making it effective for deprotection and easy to remove post-reaction.[]
-
Reaction : Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 30-60 minutes).
-
Workup : Remove the TFA and DCM under reduced pressure. The resulting ammonium salt can be used directly in the next step after neutralization or after a simple workup.
-
Neutralization : For the subsequent coupling step, dissolve the residue in a suitable solvent (like DMF or DCM) and add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), until the pH is neutral or slightly basic.
Protocol 4.2: Peptide Coupling using EDC/HOBt
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Preparation : In a reaction vessel, dissolve Boc-(R)-3-Amino-3-(2-thienyl)-propionic acid (1.0 eq), HOBt (1.1 eq), and the amine component (the product from Protocol 4.1, 1.1 eq) in an anhydrous aprotic solvent like DMF or DCM.
-
Activation : Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.1 eq) to the mixture. Rationale: Performing the activation at 0 °C minimizes potential side reactions, including racemization of the activated carboxylic acid.
-
Coupling Reaction : Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup : Once the reaction is complete, dilute the mixture with a solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid solution), a mild base (e.g., 5% NaHCO₃ solution), and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization to yield the pure dipeptide.
Applications in Research and Drug Development
The unique structural features of this compound make it a versatile tool for addressing modern challenges in medicinal chemistry.
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Peptide and Peptidomimetic Synthesis : This is the primary application. It serves as a key building block for creating novel peptides with enhanced stability and tailored biological activity.[2][7] These peptides are investigated as enzyme inhibitors, signaling molecules, and hormones.[7]
-
Neuropharmacology : The aryl propionic acid scaffold is present in numerous drugs.[8][9] The inclusion of a β-amino acid with a thienyl group can be used to design novel compounds targeting neurological pathways, with potential applications in treating neurological disorders.[2][10]
-
Oncology : The development of novel cancer therapeutics often relies on molecules that can disrupt specific biological pathways.[6][10] This building block allows for the rational design of protease inhibitors or molecules that mimic natural ligands to modulate cancer cell signaling.
-
Bioconjugation : The compound can be used to create bioconjugates, which are essential for developing targeted drug delivery systems and improving the efficacy of therapeutic agents.[2]
Safety and Handling
As with any laboratory chemical, proper handling is essential to ensure safety.
-
Hazard Identification : While data for this specific compound is limited, related N-Boc protected amino acids and propionic acid derivatives may cause skin irritation, serious eye irritation, and respiratory irritation.[11][12][13][14]
-
Recommended Precautions :
-
Always handle the compound in a well-ventilated area or a chemical fume hood.[15]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[15][16]
-
Avoid formation and inhalation of dust.[15]
-
In case of contact with eyes or skin, rinse immediately and thoroughly with water.
-
Store in a tightly sealed container in a cool, dry place (0-8 °C is recommended).[2]
-
Conclusion
Boc-(R)-3-Amino-3-(2-thienyl)-propionic acid is more than a simple chemical intermediate; it is an enabling tool for sophisticated drug design. Its well-defined stereochemistry, protease-resistant backbone, bioisosteric side chain, and reliable protecting group chemistry provide researchers with a powerful component for constructing next-generation therapeutics. By understanding the causality behind its reactivity and applying robust experimental protocols, scientists can effectively leverage this molecule to accelerate the development of innovative drugs with improved pharmacological profiles.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 23). The Role of Boc-R-3-Amino-3-(2-nitrophenyl)propionic Acid in Modern Drug Discovery. Retrieved from [Link]
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ResearchGate. (2025, August 6). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Request PDF. Retrieved from [Link]
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ResearchGate. (2021, May 5). How should I deprotect Boc-amino group without breaking ester bond?. Retrieved from [Link]
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Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
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PubChem. (n.d.). Boc-(R)-3-Amino-3-(1-naphthyl)-propionic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Retrieved from [Link]
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BU CyberSec Lab. (n.d.). (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid. Retrieved from [Link]
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Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 17). Boc-(R)-3-Amino-3-(3-thienyl)-propionic Acid: A Key Intermediate for Innovation. Retrieved from [Link]
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